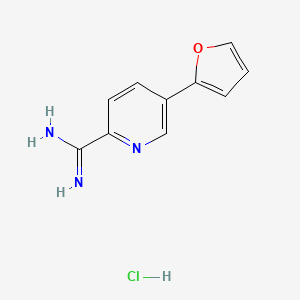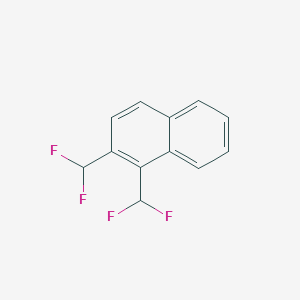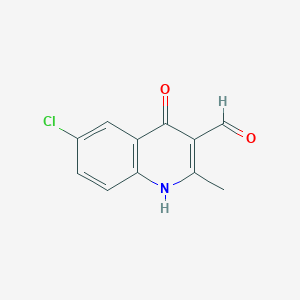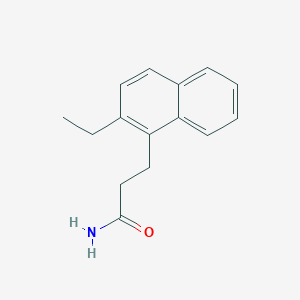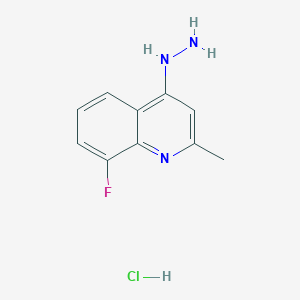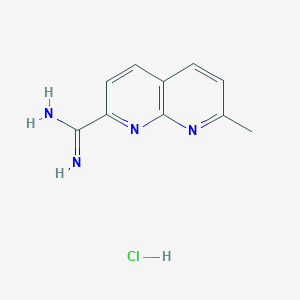
5-Bromo-7-methylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylisoquinoline typically involves the bromination of 7-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 7-methylisoquinoline in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
化学反応の分析
Types of Reactions
5-Bromo-7-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert it to 5-amino-7-methylisoquinoline.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 5-Amino-7-methylisoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
科学的研究の応用
5-Bromo-7-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in drug discovery.
Medicine: Research has shown its potential in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 5-Bromo-7-methylisoquinoline involves its interaction with various molecular targets. In medicinal chemistry, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
類似化合物との比較
Similar Compounds
- 5-Bromoisoquinoline
- 7-Methylisoquinoline
- 5-Bromo-6-methylisoquinoline
Uniqueness
5-Bromo-7-methylisoquinoline is unique due to the specific position of the bromine and methyl groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C10H8BrN |
|---|---|
分子量 |
222.08 g/mol |
IUPAC名 |
5-bromo-7-methylisoquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h2-6H,1H3 |
InChIキー |
DIRZYFXMAQTMSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CN=C2)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)
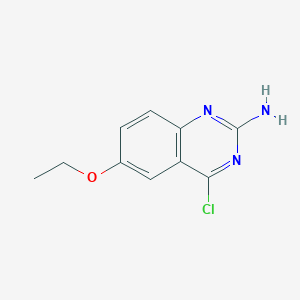

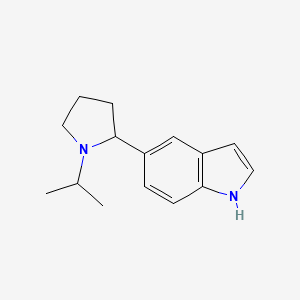

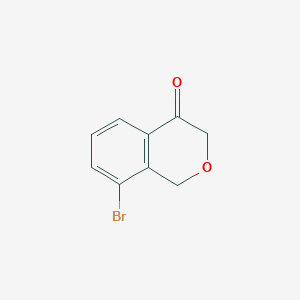
![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15067656.png)
